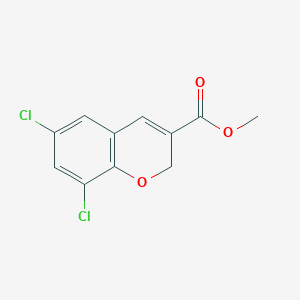

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6,8-dichloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKMBPMUWWQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552748 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118693-22-4 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification

Fischer esterification involves the direct reaction of 6,8-dichloro-2H-chromene-3-carboxylic acid with methanol in the presence of an acid catalyst. The equilibrium-driven process is governed by Le Chatelier’s principle, requiring excess methanol or water removal to favor ester formation.

Typical Conditions :

-

Catalyst : Concentrated sulfuric acid (5–10 mol%)

-

Solvent : Methanol (neat)

-

Temperature : Reflux (60–80°C)

-

Duration : 12–24 hours

Mechanism :

-

Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄.

-

Nucleophilic attack by methanol, forming a tetrahedral intermediate.

Yield and Purity :

Challenges :

-

Slow reaction kinetics due to electron-withdrawing chlorine substituents.

-

Competing hydrolysis under prolonged reflux.

Acid Chloride Intermediate Method

This two-step approach involves converting the carboxylic acid to its reactive acyl chloride, followed by methanol quenching.

Step 1: Synthesis of Acyl Chloride

Reagents :

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

Pyridine (base catalyst)

Conditions :

-

Temperature : 0°C (initial), then 40–60°C

-

Duration : 2–4 hours

Procedure :

-

Dissolve 6,8-dichloro-2H-chromene-3-carboxylic acid in anhydrous pyridine.

-

Add POCl₃ dropwise under ice cooling to minimize side reactions.

-

Warm to 40–60°C until complete conversion (monitored by TLC).

Step 2: Esterification with Methanol

Conditions :

-

Solvent : Dry dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Base : Triethylamine (to neutralize HCl)

Yield and Purity :

Advantages :

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Key Findings :

-

Pyridine as Co-solvent : Enhances POCl₃ reactivity by scavenging HCl, preventing acid-catalyzed side reactions.

-

Anhydrous Conditions : Critical for suppressing hydrolysis of the acyl chloride intermediate.

Data Table 1: Solvent Impact on Yield

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 58 | 90 |

| Pyridine/DCM | POCl₃ | 82 | 95 |

| THF | SOCl₂ | 75 | 92 |

Purification Techniques

Column Chromatography

Recrystallization

Data Table 2: Purification Efficiency

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 95 | 88 |

| Recrystallization | 97 | 75 |

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Parameter | Fischer Esterification | Acid Chloride Method |

|---|---|---|

| Yield (%) | 50–65 | 70–85 |

| Reaction Time (h) | 12–24 | 5–8 |

| Safety | Moderate | High (POCl₃ hazard) |

| Scalability | Limited | Industrial-scale |

Key Observations :

-

The acid chloride method is superior for high-throughput synthesis despite handling hazards.

-

Fischer esterification remains viable for small-scale applications requiring minimal infrastructure.

Industrial-Scale Considerations

-

Continuous Flow Systems : Enable safer POCl₃ handling and improved heat dissipation.

-

Waste Management : Neutralization of HCl/byproducts using Ca(OH)₂ slurry.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic medications. It has been associated with the development of drugs targeting conditions mediated by cyclooxygenase-2 (COX-2), such as arthritis, cancer, and other inflammation-related disorders .

Case Study: Anti-inflammatory Agents

- Research has demonstrated that derivatives of 6,8-dichloro-2H-chromene-3-carboxylic acid exhibit significant anti-inflammatory properties. For instance, compounds derived from this structure have been shown to inhibit COX-2 activity effectively, leading to reduced inflammation in animal models .

Agricultural Chemicals

Formulation of Herbicides and Fungicides

- The compound is employed in the formulation of herbicides and fungicides, contributing to enhanced crop protection. Its efficacy in targeting specific pests and diseases makes it valuable in agricultural practices aimed at increasing yield and sustainability .

Data Table: Efficacy of Herbicides

Material Science

Advanced Materials Development

- The compound is being explored for its potential in creating advanced materials such as polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

- Research indicates that incorporating 6,8-dichloro-2H-chromene derivatives into polymer matrices enhances their mechanical properties and thermal stability, which is critical for applications in protective coatings .

Biochemical Research

Studies on Enzyme Inhibition

- In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and receptor binding activities. It aids in understanding biological pathways and identifying potential therapeutic targets for drug development .

Case Study: Enzyme Activity Assays

- Experiments have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Analytical Chemistry

Standardization in Analytical Methods

- The compound serves as a standard in various analytical methods, facilitating the detection and quantification of related compounds in complex mixtures. It is particularly useful in chromatographic techniques where precision is crucial .

Data Table: Analytical Applications

| Method | Application | Standard Used |

|---|---|---|

| HPLC | Quantification of metabolites | This compound |

| GC-MS | Analysis of pesticide residues | 6,8-Dichloro-2H-chromene derivatives |

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on the carboxylic acid (245.06 g/mol) + methyl ester group (~14 g/mol).

Key Observations :

- The methyl ester derivative has a higher molecular weight than the parent carboxylic acid (245.06 vs. ~259.04 g/mol) due to the addition of a methyl group .

- The benzyl ester analog () exhibits significantly higher molecular weight (379.18 g/mol) due to the bulky dichlorobenzyl group, which may enhance steric hindrance and reduce solubility .

Physicochemical Properties

- Melting Points :

- Carboxylic acid derivatives (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit high melting points (~235–236°C) due to hydrogen bonding .

- Methyl esters generally have lower melting points than acids. For example, compound 5a (an amide) in melts at 277–279°C , while ester analogs likely have lower values.

- Solubility :

Biological Activity

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (DCM) is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8Cl2O3

- Molecular Weight : Approximately 245.06 g/mol

- Appearance : Light brown solid

- Melting Point : 122-124 °C

The compound features a chromene structure with two chlorine substituents at the 6 and 8 positions, which significantly influence its chemical behavior and biological activity .

The mechanism of action of DCM involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that DCM may modulate pathways related to inflammation and oxidative stress by binding to enzymes or receptors involved in these processes. This interaction can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects .

Biological Activities

Research has highlighted several key areas where DCM exhibits biological activity:

1. Anti-inflammatory Activity

- DCM has been studied for its potential to reduce inflammation. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses .

2. Anticancer Properties

- Compounds with similar chromene structures have demonstrated anticancer effects. DCM is hypothesized to possess similar activities, potentially through mechanisms that induce apoptosis in cancer cells or inhibit their proliferation .

3. Antimicrobial Activity

Case Studies and Research Findings

Several studies have investigated the biological effects of DCM and related compounds:

Comparative Analysis with Similar Compounds

DCM shares structural similarities with other chromene derivatives. The following table compares DCM with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-2H-chromene-3-carboxylic acid | C10H7ClO3 | Single chlorine substitution |

| 8-Chloro-2H-chromene-3-carboxylic acid | C10H7ClO3 | Chlorine at position 8 only |

| 6,8-Difluoro-2H-chromene-3-carboxylic acid methyl ester | C10H6F2O3 | Fluorine substituents instead of chlorine |

These comparisons highlight how variations in substitution patterns can affect biological activity and therapeutic potential.

Q & A

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer : Protect labile groups (e.g., dichloro substituents) using inert atmospheres (N₂/Ar) and low-temperature conditions (-20°C). For intermediates prone to hydrolysis, employ anhydrous solvents (e.g., THF, DMF) and rapid workup. Monitor byproducts via GC-MS (e.g., methyl ester degradation products) .

Q. How should conflicting spectral data (e.g., NMR vs. GC-MS) be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- GC-MS : Detect volatile impurities (e.g., residual solvents) not visible in NMR .

- X-ray crystallography : Resolve ambiguities in substituent positions (e.g., Cl orientation) via SHELXL-refined structures .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures.

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- MIC assays : Against Gram-negative/-positive bacteria (e.g., E. coli, S. aureus).

- MTT assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Compare with structural analogs (e.g., 6,8-dichloro-3-methylchromone) to establish SAR .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Thermal stability : Store at 4°C (short-term) or -20°C (long-term) to prevent ester hydrolysis.

- Light sensitivity : Use amber vials to avoid photodegradation. Monitor via periodic HPLC to detect decomposition products (e.g., free carboxylic acid) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 180°C (crystalline solid) | |

| IR (C=O stretch) | 1734 cm⁻¹ | |

| ¹H-NMR (OCH₃) | δ 3.8 ppm (singlet) | |

| Purity (HPLC) | ≥95% | |

| X-ray Refinement Software | SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.